REACTION_CXSMILES
|
[CH:1]([C:3]1(O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)=[CH2:2].[C:10](OC)([O:14]C)([O:12][CH3:13])[CH3:11]>C(O)(=O)CC>[C:3]1(=[CH:1][CH2:2][CH2:11][C:10]([O:12][CH3:13])=[O:14])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1(CCCCC1)O
|
Name
|
|
Quantity
|
415.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(OC)(OC)OC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
C(CC)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
A distillation
|
Type
|
CUSTOM
|
Details
|
column-provided four-necked flask
|
Type
|
CUSTOM
|
Details
|
was equipped with a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
while removing a fraction of not higher than 65° C.
|
Type
|
DISTILLATION
|
Details
|
from a column top of the distillation column
|
Type
|
DISTILLATION
|
Details
|
the reaction solution was distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
Fractions of from 120 to 130° C./1.2 kPa were collected
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=CCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.653 mol | |
AMOUNT: MASS | 301.2 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |